molecular formula C25H26N4O3 B2535792 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1049309-90-1

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2535792
CAS No.: 1049309-90-1
M. Wt: 430.508
InChI Key: BMXMQILZSCNEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzodioxole group, a motif present in various biologically active molecules , linked to a pyridazine ring and a piperazine moiety through a phenylbutanone chain. This specific architecture suggests potential for interaction with various enzymatic and receptor targets, making it a valuable candidate for probe discovery and structure-activity relationship (SAR) studies. The primary research applications of this compound are in early-stage in vitro and cell-based assays aimed at elucidating novel signaling pathways. Researchers may utilize it to investigate potential modulation of central nervous system targets or to explore its role as a key intermediate in the synthesis of more complex chemical entities. Its mechanism of action is not yet fully characterized and is a key area for ongoing scientific inquiry. This product is strictly for research use in laboratory settings and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-2-20(18-6-4-3-5-7-18)25(30)29-14-12-28(13-15-29)24-11-9-21(26-27-24)19-8-10-22-23(16-19)32-17-31-22/h3-11,16,20H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXMQILZSCNEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Structural Overview

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its ability to interact with multiple biological pathways.
  • Pyridazine ring : Contributes to the compound's pharmacological properties.
  • Piperazine unit : Facilitates interactions with receptors and enzymes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

1. Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer signaling pathways.

2. Anti-inflammatory Properties

The benzo[d][1,3]dioxole moiety is associated with anti-inflammatory effects. Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

3. Antimicrobial Effects

Compounds in this class have demonstrated antimicrobial properties against various pathogens. The structural features allow for interactions with microbial targets, disrupting their functions.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme inhibition : Compounds similar to this one have been shown to inhibit enzymes critical for tumor growth and survival.
  • Receptor modulation : The piperazine component allows for binding to various receptors, affecting signal transduction pathways.

Interaction Studies

Interaction studies using techniques such as molecular docking and in vitro binding assays are essential for understanding how this compound interacts with biological targets. For example, molecular docking studies suggest that the compound can effectively bind to specific receptors involved in disease processes.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights variations in biological activity based on structural modifications:

Compound NameStructural FeaturesBiological Activity
Compound AContains piperazine and fluorophenyl groupsAnticancer
Compound BSimilar enone structure with different substituentsAntimicrobial
Compound CPyridazine-based with additional functional groupsAnti-inflammatory

This table illustrates how modifications in substituents and structural motifs can lead to different biological outcomes while retaining core functional elements.

Case Studies

Several case studies have investigated the efficacy of similar compounds:

  • Study on Anticancer Effects : A recent study found that a derivative of the compound significantly inhibited the growth of breast cancer cells in vitro.
  • Anti-inflammatory Research : Another study demonstrated that compounds with the benzo[d][1,3]dioxole moiety reduced pro-inflammatory cytokine production in human cell lines.
  • Antimicrobial Activity : Research indicated that a structurally related compound exhibited potent activity against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of benzodioxole-pyridazine-piperazine-phenylbutanone. Below is a comparative analysis with analogous compounds from the evidence:

2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine

  • Structure : Benzodioxole linked to a piperazine via a methyl group, with a pyrimidine ring.
  • Molecular Weight : 335.34 g/mol (C₁₆H₁₇N₅O₂) .
  • Key Differences: Replaces pyridazine with pyrimidine and lacks the phenylbutanone group.
  • Research Findings: Characterized via single-crystal X-ray diffraction, revealing a planar pyrimidine ring and piperazine chair conformation. No bioactivity data reported .

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

  • Structure: Shares the benzodioxole-pyridazine-piperazine core but substitutes phenylbutanone with a 3-(3,5-dimethylisoxazol-4-yl)propan-1-one group.
  • Molecular Weight : 435.5 g/mol (C₂₃H₂₅N₅O₄) .
  • Key Differences: The isoxazole-propanone side chain may alter solubility and target selectivity compared to the phenylbutanone variant.
  • Research Findings: No explicit bioactivity data, but isoxazole derivatives are often explored for anti-inflammatory or kinase-inhibitory effects.

Arylpiperazine Derivatives with Thiophene Substituents

  • Example : 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) .
  • Structure : Features a thiophene and trifluoromethylpyridine instead of benzodioxole-pyridazine.
  • Molecular Weight : 430.87 g/mol (C₁₈H₁₈ClF₃N₄OS).
  • Key Differences : Thiophene and electron-withdrawing groups (Cl, CF₃) may enhance metabolic stability or CNS penetration.
  • Research Findings : Arylpiperazines with thiophene are often studied for serotonin receptor modulation .

Pharmacological and Structural Insights

Role of Benzodioxole and Pyridazine

  • Benzodioxole : Enhances metabolic stability and lipophilicity, commonly found in CNS-active compounds (e.g., MDMA analogs) .

Piperazine Bridge

  • Piperazine improves solubility and serves as a flexible linker, enabling interactions with diverse receptors (e.g., dopamine D₂, serotonin 5-HT₁A) .

Phenylbutanone vs. Propanone/Isoxazole

  • Phenylbutanone: Increases steric bulk and hydrophobicity, possibly favoring membrane penetration or protein-binding pockets.
  • Isoxazole-Propanone (as in ): Introduces heterocyclic polarity, which may reduce blood-brain barrier permeability but enhance aqueous solubility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Bioactivity
Target Compound C₂₃H₂₅N₅O₄ 435.5 Benzodioxole, pyridazine, phenylbutanone Unknown (structural analogy suggests CNS or enzyme targets)
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine C₁₆H₁₇N₅O₂ 335.34 Benzodioxole, pyrimidine Crystallographically characterized; no bioactivity reported
MK45 (Thiophene derivative) C₁₈H₁₈ClF₃N₄OS 430.87 Thiophene, trifluoromethylpyridine Serotonin/dopamine receptor modulation (inference from arylpiperazine class)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.